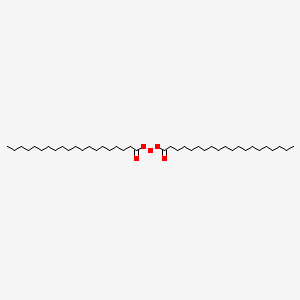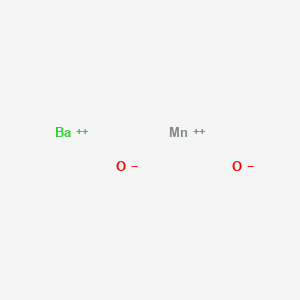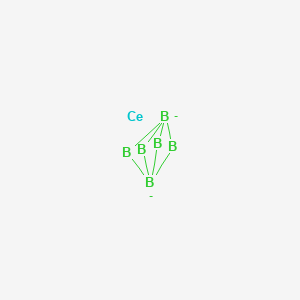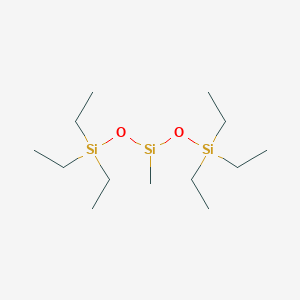
1,1,1,5,5,5-Hexaetil-3-metiltrisiloxano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane is an organosilicon compound with the molecular formula C13H34O2Si3 . It is a member of the siloxane family, characterized by its unique structure comprising three silicon atoms linked by oxygen atoms, with ethyl and methyl groups attached to the silicon atoms. This compound is typically a transparent liquid and is used in various industrial and research applications .
Aplicaciones Científicas De Investigación
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its biocompatibility makes it useful in the development of biomedical devices and drug delivery systems.
Medicine: It is explored for its potential in creating silicone-based implants and prosthetics.
Industry: It is used in the production of high-performance lubricants, sealants, and coatings due to its thermal stability and hydrophobic properties
Métodos De Preparación
The synthesis of 1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane involves the reaction of appropriate silane precursors under controlled conditions. One common method includes the hydrosilylation reaction, where a silane compound reacts with an olefin in the presence of a platinum catalyst. The reaction conditions typically involve moderate temperatures and pressures to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to maintain consistent quality and scalability .
Análisis De Reacciones Químicas
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo substitution reactions where the ethyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like platinum or palladium.
Mecanismo De Acción
The mechanism of action of 1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane involves its interaction with molecular targets through its silicon-oxygen backbone. This interaction can influence the physical properties of materials, such as increasing hydrophobicity or enhancing thermal stability. The pathways involved often include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane can be compared with other siloxanes like:
1,1,1,3,3,5,5-Heptamethyltrisiloxane: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane: This compound has a longer siloxane chain, which affects its physical properties and uses.
Trimethylsiloxytriethoxysilane: This compound has different functional groups, making it suitable for different industrial applications.
1,1,1,5,5,5-Hexaethyl-3-methyltrisiloxane stands out due to its specific combination of ethyl and methyl groups, which provide a balance of hydrophobicity and reactivity, making it versatile for various applications .
Propiedades
InChI |
InChI=1S/C13H33O2Si3/c1-8-17(9-2,10-3)14-16(7)15-18(11-4,12-5)13-6/h8-13H2,1-7H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHPIHKEDLELD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O[Si](C)O[Si](CC)(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33O2Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

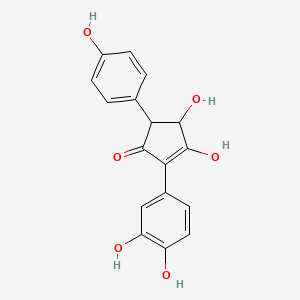

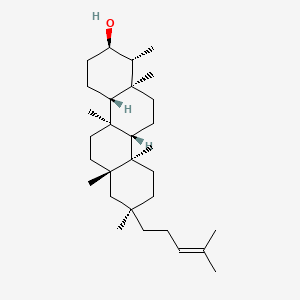



![1,2,3,4,6,7,8,9-Octafluoro-5,5-diphenyl-5H-dibenzo[b,d]germole](/img/structure/B576852.png)
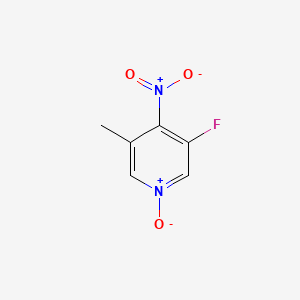
![(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione](/img/structure/B576856.png)
![(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-6,11-dione](/img/structure/B576858.png)
